rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
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Overview
Description
rac-[(1R,2S,4R)-7-oxabicyclo[221]heptan-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxabicycloheptane ring system.
Formation of the Bicyclic Structure: This step involves the cyclization of appropriate precursors under specific conditions to form the oxabicycloheptane ring.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the amine group efficiently.
Purification Techniques: Such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Amines: From substitution reactions.
Scientific Research Applications
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exerts its effects involves interactions with specific molecular targets. These interactions may include:
Binding to Receptors: The compound may bind to specific receptors, influencing biological pathways.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic processes.
Signal Transduction: The compound may modulate signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Bicyclic Amines: Such as norbornane derivatives.
Oxabicyclo Compounds: Including other oxabicycloheptane derivatives.
Uniqueness
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of both an oxabicycloheptane ring and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1 |
InChI Key |
HOGOLKHCHFSFKN-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@@H]1O2)CN |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Origin of Product |
United States |
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